![molecular formula C15H18N4OS B4692664 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as ETP-46321, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.
Mechanism of Action
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits the activity of CK2 by binding to its ATP-binding site. This prevents the phosphorylation of various proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have anti-inflammatory effects and to inhibit the formation of amyloid fibrils, which are implicated in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of anti-cancer therapies. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One potential direction is the development of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine as a therapeutic agent for the treatment of various types of cancer. Another direction is the investigation of the anti-inflammatory and neuroprotective effects of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, which could have potential applications in the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to explore the potential limitations and drawbacks of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, as well as to identify potential drug-drug interactions and side effects.
Scientific Research Applications
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has shown promising results as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(5-ethylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-13-10-12(11-21-13)14(20)18-6-8-19(9-7-18)15-16-4-3-5-17-15/h3-5,10-11H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDHIXCRILLCMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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